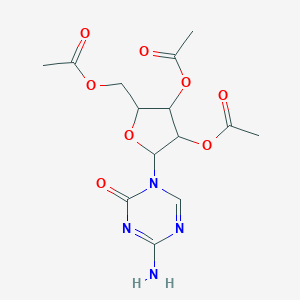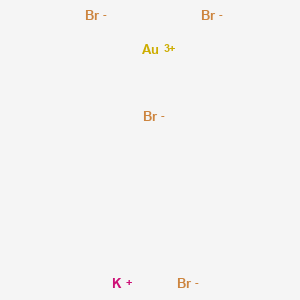
Kaliumbromtetraaurat(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium tetrabromoaurate is a perbromometallate salt. It contains a tetrabromoaurate(1-).
Wissenschaftliche Forschungsanwendungen
Dotierung von Kohlenstoffnanoröhren
Kaliumbromtetraaurat(III) wurde als ein potenter Dotierstoff für Kohlenstoffnanoröhren (CNTs) identifiziert. Es erhöht die elektrische Leitfähigkeit von CNTs, was entscheidend für die Entwicklung leichter und effizienter elektronischer und optoelektronischer Geräte ist . Die Wirksamkeit der Verbindung wird auf ihre Fähigkeit zurückgeführt, sich zu dissoziieren und mit den CNTs zu interagieren, wobei sie möglicherweise schwerere Metallkomponenten wie Kupfer in Anwendungen ersetzt, bei denen das Gewicht ein entscheidender Faktor ist, z. B. im Flugzeugbau .
Chemilumineszenz in der Analytischen Chemie
Es wurde ein Chemilumineszenzschaftliches System entwickelt, das Kaliumbromtetraaurat(III) und Luminol umfasst, zur Detektion von Folsäure in Milchpulver . Dieses System ist aufgrund seiner Empfindlichkeit und Spezifität von Bedeutung und stellt ein wertvolles Werkzeug für die Lebensmittelindustrie und die pharmazeutische Analytik dar, wo die genaue Bestimmung des Nährstoffgehalts unerlässlich ist .
Galvanische Austauschreaktionen
Eine wässrige Lösung von KAuBr₄ kann für galvanische Austauschreaktionen mit flüssigen Metallen wie Galinstan verwendet werden . Diese Anwendung ist besonders relevant im Bereich der Materialwissenschaften, wo solche Reaktionen zur Herstellung komplexer Nanostrukturen mit spezifischen Eigenschaften für fortschrittliche technologische Anwendungen eingesetzt werden.
Laborchemische Anwendungen
KAuBr₄ dient als Laborchemikalie bei der Synthese verschiedener Substanzen . Seine hohe Reinheit und Reaktivität machen ihn für Forschung und Entwicklung in Chemie und Materialwissenschaften geeignet, wo er zur Herstellung von Verbindungen mit einzigartigen elektronischen, optischen oder katalytischen Eigenschaften eingesetzt werden kann.
Safety and Hazards
Aurate(1-), tetrabromo-, potassium, (SP-4-1)- may be corrosive to metals and harmful if swallowed . It can cause severe skin burns and eye damage, and may cause respiratory irritation and an allergic skin reaction . It is also harmful to aquatic life with long-lasting effects . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gear .
Wirkmechanismus
Target of Action
Potassium tetrabromoaurate (KAuBr₄) primarily targets cellular proteins and enzymes that contain thiol groups. These thiol groups are crucial for the structural and functional integrity of many proteins, including those involved in cellular signaling and metabolism .
Mode of Action
KAuBr₄ interacts with its targets through the formation of covalent bonds with thiol groups. This interaction leads to the inhibition of enzyme activity and disruption of protein function. The gold(III) ion in KAuBr₄ is highly electrophilic, making it reactive towards nucleophilic thiol groups in cysteine residues of proteins .
Biochemical Pathways
The inhibition of thiol-containing enzymes by KAuBr₄ affects several biochemical pathways, particularly those involved in redox regulation and cellular metabolism. For example, the inhibition of glutathione reductase disrupts the cellular redox balance, leading to oxidative stress. This oxidative stress can trigger downstream effects such as apoptosis (programmed cell death) and inhibition of cell proliferation .
Pharmacokinetics
The pharmacokinetics of KAuBr₄ involve its absorption, distribution, metabolism, and excretion (ADME). Upon administration, KAuBr₄ is absorbed into the bloodstream and distributed to various tissues. Its bioavailability is influenced by its solubility and stability in biological fluids. KAuBr₄ is metabolized primarily in the liver, where it undergoes reduction and conjugation reactions. The metabolites are then excreted via the kidneys .
Result of Action
At the molecular level, the action of KAuBr₄ results in the inhibition of key enzymes and disruption of protein functions. This leads to cellular effects such as oxidative stress, apoptosis, and inhibition of cell proliferation. These effects are particularly relevant in the context of its potential use as an anti-tumor agent, where the induction of apoptosis in cancer cells is a desired outcome .
Action Environment
The efficacy and stability of KAuBr₄ are influenced by environmental factors such as pH, temperature, and the presence of other ions or molecules. For instance, acidic conditions can enhance the reactivity of KAuBr₄ with thiol groups, while high temperatures can increase its rate of degradation. Additionally, the presence of competing nucleophiles can affect the binding of KAuBr₄ to its targets .
Biochemische Analyse
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various biochemical pathways .
Cellular Effects
It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of Potassium tetrabromoaurate vary with different dosages in animal models
Metabolic Pathways
It is suggested that it may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is suggested that it may interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is suggested that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Aurate(1-), tetrabromo-, potassium, (SP-4-1)- can be achieved by reacting potassium bromide with auric acid in the presence of hydrobromic acid. The resulting product can be purified by recrystallization.", "Starting Materials": [ "Potassium bromide", "Auric acid", "Hydrobromic acid" ], "Reaction": [ "Dissolve potassium bromide in water to form a solution.", "Dissolve auric acid in water to form a separate solution.", "Add hydrobromic acid to the auric acid solution and mix well.", "Slowly add the potassium bromide solution to the auric acid solution while stirring vigorously.", "Allow the mixture to react for several hours at room temperature.", "Filter the resulting product to remove any impurities.", "Recrystallize the product from water to obtain the pure Aurate(1-), tetrabromo-, potassium, (SP-4-1)- compound." ] } | |
CAS-Nummer |
14323-32-1 |
Molekularformel |
AuBr4K |
Molekulargewicht |
555.68 g/mol |
IUPAC-Name |
potassium;tetrabromogold(1-) |
InChI |
InChI=1S/Au.4BrH.K/h;4*1H;/q+3;;;;;+1/p-4 |
InChI-Schlüssel |
GVZKACIZKAONNB-UHFFFAOYSA-J |
SMILES |
[K+].[Br-].[Br-].[Br-].[Br-].[Au+3] |
Kanonische SMILES |
[K+].Br[Au-](Br)(Br)Br |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
17083-68-0 (Parent) |
Synonyme |
omauric acid gold tetrabromide, acid gold tetrabromide, cesium salt gold tetrabromide, potassium salt gold tetrabromide, rubidium salt gold tetrabromide, sodium salt KAuBr4 potassium tetrabromoaurate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


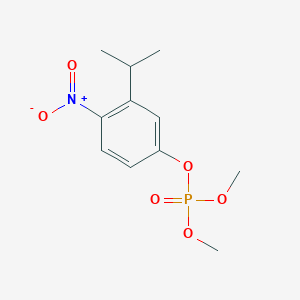

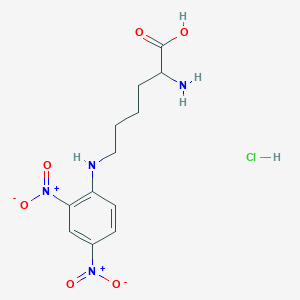
![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B80681.png)


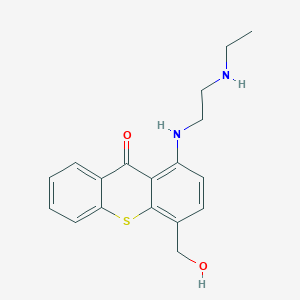
![Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate](/img/structure/B80687.png)

